Chiral α-Carbon Enables Enantioselective Applications
The target compound bears a methyl substituent at the benzylic-type carbon of the ethanamine side chain, generating a stereogenic center (racemic mixture). This chiral center is unequivocally absent in 1-(3-ethylisoxazol-5-yl)methanamine (CAS 145689-96-9), which carries only two hydrogen atoms at the equivalent position and is therefore achiral [1]. The InChI string for the target compound (InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)10-9-6) explicitly encodes the α-methyl branch that creates the stereocenter [2].
| Evidence Dimension | Presence of a chiral center |
|---|---|
| Target Compound Data | One chiral center (racemic mixture; α-methyl ethanamine branch at isoxazole 5-position) |
| Comparator Or Baseline | 1-(3-Ethylisoxazol-5-yl)methanamine (CAS 145689-96-9): zero chiral centers (methylene bridge) |
| Quantified Difference | Qualitative structural difference (present vs. absent) |
| Conditions | Molecular structure determined by InChI and SMILES notation; chirality inferred from tetrahedral carbon with four distinct substituents |
Why This Matters
A chiral center is a prerequisite for enantioselective chemistry; researchers requiring chiral resolution, asymmetric synthesis, or enantiomer-specific biological interrogation must select this compound over the achiral methanamine analog.
- [1] ChemChart. 1-(3-ethylisoxazol-5-yl)methanamine (145689-96-9) – Properties. Available at: https://chemchart.com/1-(3-ethylisoxazol-5-yl)methanamine-145689-96-9.html (accessed 2026-04-25). View Source
- [2] PubChem. 1-(3-Ethylisoxazol-5-yl)ethanamine – Compound Summary (CID 45791240). Available at: https://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=45791240 (accessed 2026-04-25). View Source
